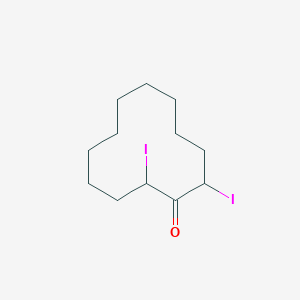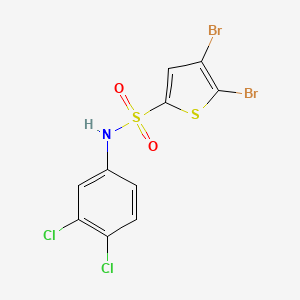
2,12-Diiodocyclododecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,12-Diiodocyclododecan-1-one is a cyclic organic compound characterized by the presence of two iodine atoms attached to a twelve-membered carbon ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Diiodocyclododecan-1-one typically involves the iodination of cyclododecanone. One common method is the reaction of cyclododecanone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at a temperature range of 20-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where cyclododecanone is reacted with iodine in the presence of a catalyst. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,12-Diiodocyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of dodecanedioic acid or its esters.
Reduction: Formation of 2,12-diiodocyclododecan-1-ol.
Substitution: Formation of 2,12-dihydroxycyclododecan-1-one or 2,12-diaminocyclododecan-1-one.
Scientific Research Applications
2,12-Diiodocyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,12-Diiodocyclododecan-1-one involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with biological molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone: The parent compound without iodine atoms.
2,12-Dichlorocyclododecan-1-one: Similar structure with chlorine atoms instead of iodine.
2,12-Dibromocyclododecan-1-one: Similar structure with bromine atoms instead of iodine.
Uniqueness
2,12-Diiodocyclododecan-1-one is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties.
Properties
CAS No. |
649767-36-2 |
|---|---|
Molecular Formula |
C12H20I2O |
Molecular Weight |
434.10 g/mol |
IUPAC Name |
2,12-diiodocyclododecan-1-one |
InChI |
InChI=1S/C12H20I2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 |
InChI Key |
LBWPQSVNTNSWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(C(=O)C(CCCC1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)


![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)

![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)
